molecular formula C21H24FN5O3S2 B11305098 N-(2,5-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,5-dimethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11305098
M. Wt: 477.6 g/mol
InChI Key: SIVVCAJLGZGILW-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings, triazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the aromatic rings or the triazole moiety.

    Substitution: Substitution reactions are common, especially on the aromatic rings where halogens or other groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures are often explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

Industrially, these compounds might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for N-(2,5-DIMETHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Typically, such compounds interact with enzymes or receptors, altering their activity and thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-DIMETHYLPHENYL)-2-[(5-{[N-(4-CHLOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
  • **N-(2,5-DIMETHYLPHENYL)-2-[(5-{[N-(4-BROMOPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H24FN5O3S2

Molecular Weight

477.6 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24FN5O3S2/c1-14-5-6-15(2)18(11-14)23-20(28)13-31-21-25-24-19(26(21)3)12-27(32(4,29)30)17-9-7-16(22)8-10-17/h5-11H,12-13H2,1-4H3,(H,23,28)

InChI Key

SIVVCAJLGZGILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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